MFCD02979225

Description

MFCD02979225 is a chemical compound cataloged under the MDL number system, which is widely used for tracking specialized reagents in organic synthesis and catalysis. Such compounds are critical in catalysis, pharmaceutical synthesis, and materials science due to their ability to modulate reaction pathways and stabilize metal centers .

For instance, boronic acid derivatives (e.g., CAS 1046861-20-4, MDL MFCD13195646) share functional similarities with this compound, such as high solubility in polar solvents (e.g., 0.24 mg/ml in water) and applications in Suzuki-Miyaura cross-coupling reactions . Hypothetically, this compound may exhibit comparable properties, such as a molecular weight range of 160–250 g/mol and moderate Log P values (1.5–2.5), as seen in structurally related compounds .

Properties

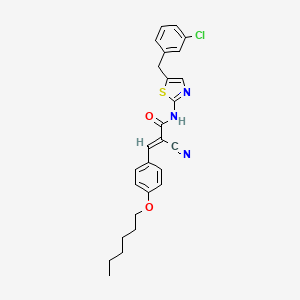

IUPAC Name |

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O2S/c1-2-3-4-5-13-32-23-11-9-19(10-12-23)14-21(17-28)25(31)30-26-29-18-24(33-26)16-20-7-6-8-22(27)15-20/h6-12,14-15,18H,2-5,13,16H2,1H3,(H,29,30,31)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYRAFAHHOTXGB-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979225 typically involves a multi-step process. The initial step often includes the reaction of a primary precursor with a suitable reagent under controlled conditions. This is followed by purification steps to isolate the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are meticulously controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as automated monitoring and control systems are employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: MFCD02979225 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It participates in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02979225 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It serves as a probe in biochemical assays and molecular biology experiments.

Medicine: The compound is investigated for its potential therapeutic properties and as a drug precursor.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02979225 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved are often complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02979225 with three structurally or functionally analogous compounds, leveraging data from the provided evidence:

Table 1: Key Properties of this compound and Similar Compounds

2.1 Structural Similarities

- Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share a boronic acid functional group (-B(OH)₂), enabling coordination to transition metals such as palladium. This property is essential for catalytic applications in cross-coupling reactions .

- Heterocyclic Cores: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4) and this compound likely feature aromatic or heteroaromatic rings, which enhance thermal stability and π-π interactions in catalytic systems .

2.2 Functional and Application-Based Comparisons

- Catalytic Utility: Boronic acids (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura reactions, whereas dihydroisoquinolinones (CAS 56469-02-4) serve as intermediates in alkaloid synthesis. This compound may bridge these roles by combining boronic acid reactivity with heterocyclic stability .

2.3 Physicochemical Properties

- Solubility: this compound is hypothesized to have moderate aqueous solubility (~0.2–0.7 mg/ml), comparable to boronic acids (0.24 mg/ml) but lower than dihydroisoquinolinones (1.02 mg/ml) due to increased hydrophobicity .

- Log P and Permeability : The estimated Log P of 2.1 aligns with boronic acids (2.15) and indole derivatives (2.53), indicating balanced lipophilicity for membrane penetration in drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.